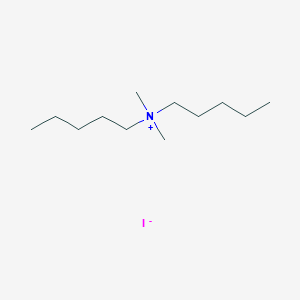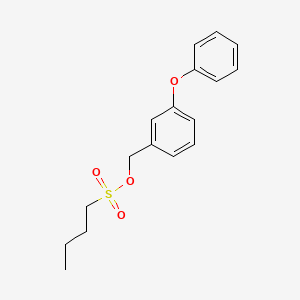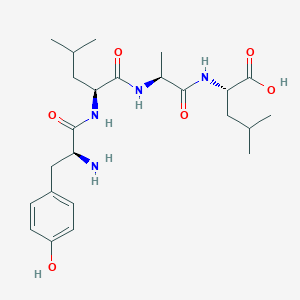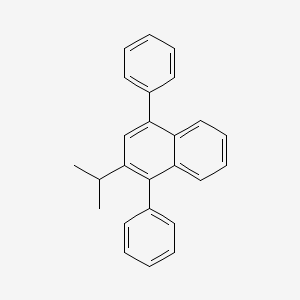
N,N-Dimethyl-N-pentylpentan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-pentylpentan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one pentyl group, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-pentylpentan-1-aminium iodide typically involves the quaternization of N,N-dimethylpentanamine with an alkyl halide, such as pentyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N,N-Dimethylpentanamine+Pentyl iodide→N,N-Dimethyl-N-pentylpentan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-pentylpentan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium chloride.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific redox reaction and conditions used.
Scientific Research Applications
N,N-Dimethyl-N-pentylpentan-1-aminium iodide has several applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential antimicrobial properties, as quaternary ammonium compounds are known for their disinfectant capabilities.
Medicine: Explored for use in drug delivery systems, where its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and detergents, where its amphiphilic nature helps in emulsifying and cleaning applications.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N-pentylpentan-1-aminium iodide exerts its effects is primarily through its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-pentanamine: A precursor in the synthesis of N,N-Dimethyl-N-pentylpentan-1-aminium iodide.
N,N-Dimethyl-N-hexylhexan-1-aminium iodide: A similar quaternary ammonium compound with a longer alkyl chain.
N,N-Dimethyl-N-butylbutan-1-aminium iodide: A related compound with a shorter alkyl chain.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological membranes. This makes it particularly suitable for certain applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
832721-28-5 |
|---|---|
Molecular Formula |
C12H28IN |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
dimethyl(dipentyl)azanium;iodide |
InChI |
InChI=1S/C12H28N.HI/c1-5-7-9-11-13(3,4)12-10-8-6-2;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OZMXTFRAPNKVGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+](C)(C)CCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)

![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)



![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)

![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
